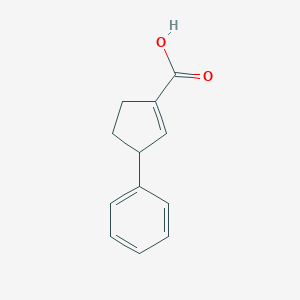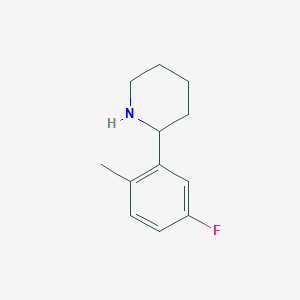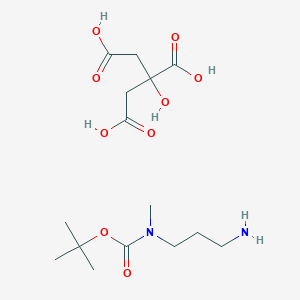
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its versatility in various scientific applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate typically involves the protection of the amine group using tert-butyl carbamate. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butoxycarbonyl)-1,3-diaminopropane
- tert-Butyl (3-aminopropyl)carbamate
- N-BOC-1,3-propanediamine
Uniqueness
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its tert-butyl ester group provides steric hindrance, making it less prone to hydrolysis compared to other carbamates. Additionally, its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various scientific fields .
Propiedades
Fórmula molecular |
C15H28N2O9 |
|---|---|
Peso molecular |
380.39 g/mol |
Nombre IUPAC |
tert-butyl N-(3-aminopropyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H20N2O2.C6H8O7/c1-9(2,3)13-8(12)11(4)7-5-6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
SAGHHOIPMFNAQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


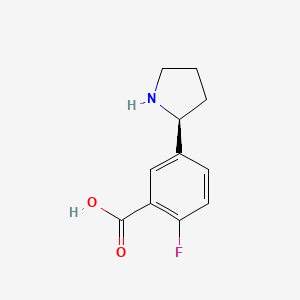


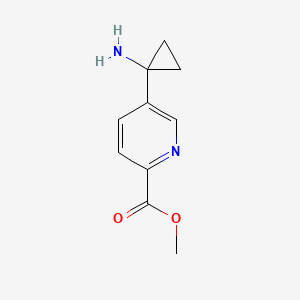
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B13055128.png)
![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)
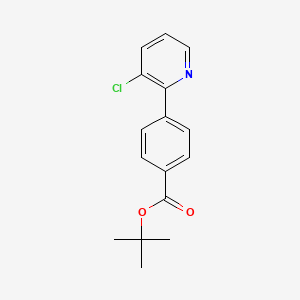


![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
